molecular formula C12H13F3O B1324695 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone CAS No. 898766-08-0

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone

Cat. No. B1324695
M. Wt: 230.23 g/mol
InChI Key: WLYVMDXNYLZOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is a chemical compound with the CAS Number: 898766-08-0. It has a molecular weight of 230.23 and its IUPAC name is 2,2-dimethyl-1-(3,4,5-trifluorophenyl)-1-butanone .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone can be represented by the InChI code: 1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3 .

Scientific Research Applications

Synthetic Applications

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone has been explored in various synthetic applications, demonstrating its versatility in organic synthesis. For example, it plays a critical role in the total synthesis of natural products such as (±)-Lespeflorins A3. This process involves a series of reactions including C-prenylation, catalytic cyclization, and intramolecular Michael addition reactions, leading to the formation of novel compounds with characterized structures through NMR, IR, and EI-MS techniques (Feng Ya, 2014).

Environmental Applications

In the environmental sector, derivatives of 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone, such as 2,6-Dimethylphenol, have been studied for their biodegradation capabilities. Mycobacterium neoaurum B5-4 has shown the ability to degrade 2,6-Dimethylphenol, an important chemical intermediate in plastics, effectively removing this pollutant from environments and preventing harm to aquatic life. This research highlights the potential for microbial remediation of environmental pollutants (Junbin Ji et al., 2019).

Material Science Applications

In material science, 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone derivatives have been involved in synthesizing dimethyl 2,2'-bithiophenedicarboxylates. These compounds have been studied for their solid-state structures, providing insights into the conformational preferences of bithiophene derivatives. Such research contributes to the understanding of molecular geometry in solid states, which is crucial for the design of novel materials with specific electronic and optical properties (M. Pomerantz et al., 2002).

Pharmaceutical Applications

In the pharmaceutical domain, the chemical has been used as a starting point for synthesizing various compounds with potential biological activity. For example, research into the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound derived from pentafluoroacetophenone and dimethyl oxalate, has led to the discovery of novel fluorinated compounds with potential applications in drug development (E. V. Pimenova et al., 2003).

Safety And Hazards

When handling 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone, it’s important to take precautions. Avoid breathing dust/fume/gas/mist/vapours/spray. Do not get in eyes, on skin, or on clothing. Avoid contact during pregnancy/while nursing. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Use personal protective equipment as required .

properties

IUPAC Name

2,2-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYVMDXNYLZOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642462
Record name 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone

CAS RN

898766-08-0
Record name 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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